molecular formula C10H14N2O B6618147 2-methyl-N-(5-methylpyridin-2-yl)propanamide CAS No. 349124-22-7

2-methyl-N-(5-methylpyridin-2-yl)propanamide

Cat. No.: B6618147
CAS No.: 349124-22-7
M. Wt: 178.23 g/mol
InChI Key: LAWHNCXSNANZHW-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an amide group attached to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methylpyridin-2-yl)propanamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methyl-N-(5-methylpyridin-2-yl)propanamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fibrosis, leading to reduced collagen production and deposition . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-N-(5-methylpyridin-2-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-N-(5-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-4-8(3)6-11-9/h4-7H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHNCXSNANZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258415
Record name 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349124-22-7
Record name 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349124-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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